molecular formula C9H11NO2 B6165979 methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate CAS No. 1823957-30-7

methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B6165979
CAS No.: 1823957-30-7
M. Wt: 165.19 g/mol
InChI Key: WFESXAMYAVMFPN-UHFFFAOYSA-N
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Description

Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is a methyl ester derivative of cyclopenta[c]pyrrole-1-carboxylic acid, characterized by a fused ring structure that includes both cyclopentane and pyrrole moieties

Preparation Methods

The synthesis of methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate typically involves the esterification of cyclopenta[c]pyrrole-1-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually conducted under reflux conditions to ensure complete conversion to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate depends on its specific application and the biological targets involved. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in disease processes .

Comparison with Similar Compounds

Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1823957-30-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h5,10H,2-4H2,1H3

InChI Key

WFESXAMYAVMFPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCC2=CN1

Purity

95

Origin of Product

United States

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